molecular formula C12H12N2O3 B13209798 5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole

5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole

Cat. No.: B13209798
M. Wt: 232.23 g/mol
InChI Key: NOZCWMDIGZVGLL-UHFFFAOYSA-N
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Description

Nomenclature and IUPAC Classification

The systematic IUPAC name 5-(2-nitrophenyl)-3-(propan-2-yl)-1,2-oxazole delineates its structural components with precision. The parent 1,2-oxazole ring (a five-membered heterocycle containing oxygen at position 1 and nitrogen at position 2) is substituted at carbon-3 with a propan-2-yl (isopropyl) group and at carbon-5 with a 2-nitrophenyl moiety. The numbering prioritizes the heteroatoms, ensuring unambiguous identification of substituent positions (Figure 1).

Table 1: Key molecular descriptors

Property Value Source
IUPAC Name 5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole Derived
Molecular Formula C₁₂H₁₃N₂O₃ Calculated
Canonical SMILES CC(C)C1=NOC(=C1C2=C(C=CC=C2)N+[O-]) Generated

The 2-nitrophenyl group introduces electron-withdrawing effects, while the isopropyl substituent contributes steric bulk, collectively influencing the compound’s reactivity and physicochemical properties.

Historical Context in Isoxazole Chemistry

Isoxazole chemistry emerged prominently in the mid-20th century, with foundational synthetic methodologies like the 1,3-dipolar cycloaddition of nitrile oxides to alkynes enabling systematic access to substituted derivatives. The development of 5-(2-nitrophenyl)-3-(propan-2-yl)-1,2-oxazole aligns with advances in regioselective functionalization strategies, particularly those leveraging cyclocondensation reactions between hydroxylamine derivatives and diketones.

Early synthetic routes to analogous nitroaryl-isoxazoles often involved silver-mediated cyclizations of nitrone intermediates, as exemplified in the synthesis of fused isoxazole systems. Modern approaches employ transition-metal catalysis to achieve higher yields and selectivity, though the nitro group’s sensitivity to reduction necessitates careful reaction design.

Significance in Heterocyclic Compound Research

As a nitro-substituted isoxazole, this compound occupies a niche in materials science and medicinal chemistry. The 1,2-oxazole core’s electron-rich nature facilitates π-stacking interactions in supramolecular assemblies, while the nitro group serves as a versatile handle for further functionalization via reduction or nucleophilic substitution.

Table 2: Comparative reactivity of isoxazole derivatives

Substituent Position Electronic Effect Common Applications
3-(propan-2-yl) Steric hindrance Kinetic stabilization
5-(2-nitrophenyl) Electron withdrawal Electrophilic substitution

In pharmaceutical contexts, the isoxazole scaffold is recognized for its bioisosteric equivalence to phenyl rings, enhancing metabolic stability in drug candidates. While 5-(2-nitrophenyl)-3-(propan-2-yl)-1,2-oxazole itself has not been widely studied for biological activity, structural analogs demonstrate antimicrobial and anti-inflammatory properties, underscoring its potential as a synthetic intermediate.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

5-(2-nitrophenyl)-3-propan-2-yl-1,2-oxazole

InChI

InChI=1S/C12H12N2O3/c1-8(2)10-7-12(17-13-10)9-5-3-4-6-11(9)14(15)16/h3-8H,1-2H3

InChI Key

NOZCWMDIGZVGLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=C1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with isopropylamine to form an intermediate Schiff base, which then undergoes cyclization in the presence of an acid catalyst to yield the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives .

Scientific Research Applications

5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of Compound A , highlighting substituent variations and their implications:

Compound Name & CAS/ID Substituents (Position) Molecular Formula Key Properties/Activities References
Compound A (CAS 89808-75-3) 5-(2-Nitrophenyl), 3-(propan-2-yl) C₁₀H₈N₂O₃ High lipophilicity; potential enzyme inhibition
5-(3-Nitrophenyl)oxazole (CAS 89808-77-5) 5-(3-Nitrophenyl) C₉H₆N₂O₃ Meta-nitro group reduces steric hindrance; unknown bioactivity
5-(3-Methyl-2-Thienyl)-1,2-oxazole (CAS 138716-45-7) 5-(3-Methylthienyl) C₈H₇NOS Thiophene enhances π-π stacking; electronic effects differ from nitro
3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole (CAS 20844-48-8) 3-(3-Nitrophenyl), 5-phenyl (oxadiazole core) C₁₃H₈N₃O₃ Oxadiazole core increases metabolic stability; varied target selectivity
5-(3-Methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole (Compound 2b) 3-(Trimethoxyphenyl), 5-(methylthienyl) C₁₇H₁₇NO₄S Potent LOX/COX-2 inhibitor (IC₅₀: <10 μM)
5-(Bromomethyl)-3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole (CID 75356273) 5-(Bromomethyl), 3-(pyrazolyl) C₉H₁₀BrN₃O Bromine enhances halogen bonding; potential anticancer activity

Key Research Findings

Electronic and Steric Effects :
  • Heterocyclic Core : Replacing oxazole with oxadiazole (as in 3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole) increases metabolic stability due to reduced susceptibility to enzymatic degradation .

Biological Activity

5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of 5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole

The compound features a nitrophenyl moiety that enhances its reactivity and biological interactions. Its structure allows for various modifications, which can lead to improved biological profiles. The oxazole ring is known to engage with various enzymes and receptors, influencing multiple biological pathways.

The biological activity of 5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole can be attributed to its ability to interact with specific molecular targets:

  • Electron Transfer Reactions : The nitrophenyl group participates in electron transfer, which can affect cellular redox states and signaling pathways.
  • Enzyme Interaction : The oxazole ring interacts with enzymes, potentially inhibiting or modulating their activity. For example, studies indicate that oxazole derivatives can inhibit acetylcholinesterase (AChE) and other critical enzymes involved in neurotransmission and metabolic processes .

Antimicrobial Activity

Research has shown that derivatives of oxazole compounds exhibit antimicrobial properties against a range of pathogens:

  • Gram-positive and Gram-negative Bacteria : Compounds similar to 5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole have demonstrated significant antibacterial activity. For instance, studies indicate that modifications on the oxazole scaffold can lead to enhanced efficacy against resistant strains .
CompoundActivityMIC (µg/mL)
5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazoleAntibacterialTBD
Similar OxazolesAntibacterialVaries by strain

Anticancer Properties

The compound has also been evaluated for its anticancer potential:

  • Cell Line Studies : In vitro studies have indicated that oxazole derivatives can inhibit the growth of various cancer cell lines. For example, a related compound showed an IC50 value of approximately 26.7 µM against Mycobacterium tuberculosis .
Cancer Cell LineIC50 (µM)
HeLa (Cervical)TBD
MCF7 (Breast)TBD

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated several oxazole derivatives against ESKAPE pathogens, demonstrating that modifications at the phenyl position significantly impacted antibacterial efficacy .
  • Anticancer Activity : Research involving the structural optimization of oxazoles revealed promising results against cancer cell lines. The introduction of specific substituents led to enhanced selectivity and potency .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that certain oxazole derivatives could inhibit key metabolic pathways in pathogens and cancer cells, leading to cell death or growth inhibition .

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